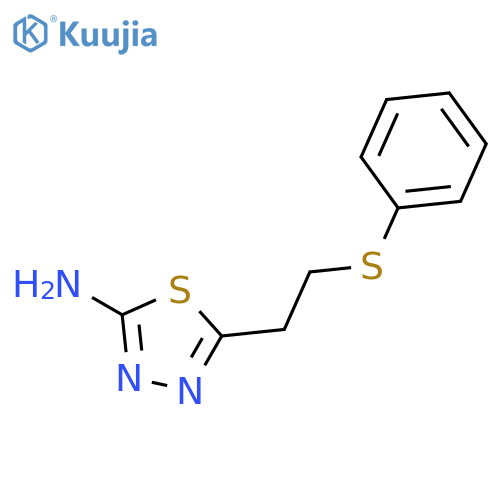Cas no 88743-05-9 (5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine)

88743-05-9 structure
商品名:5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine
CAS番号:88743-05-9
MF:C10H11N3S2
メガワット:237.344438791275
MDL:MFCD11566207
CID:622494
PubChem ID:17604488
5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,3,4-Thiadiazol-2-amine, 5-[2-(phenylthio)ethyl]-
- 5-(2-phenylsulfanylethyl)-1,3,4-thiadiazol-2-amine
- MFCD11566207
- AKOS005174795
- 88743-05-9
- DTXSID30589696
- LS-04639
- 5-[2-(phenylthio)ethyl]-1,3,4-thiadiazol-2-amine
- 5-(2-(Phenylthio)ethyl)-1,3,4-thiadiazol-2-amine
- 5-[2-(phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine
- A917592
- 5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine
-
- MDL: MFCD11566207
- インチ: InChI=1S/C10H11N3S2/c11-10-13-12-9(15-10)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
- InChIKey: BYPQZLZKIMDVIC-UHFFFAOYSA-N
- ほほえんだ: NC1=NN=C(CCSC2=CC=CC=C2)S1
計算された属性
- せいみつぶんしりょう: 237.03943971g/mol
- どういたいしつりょう: 237.03943971g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 105Ų
5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AD88284-500mg |
5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | >95% | 500mg |
$412.00 | 2024-04-19 | |
| Crysdot LLC | CD11030369-5g |
5-(2-(Phenylthio)ethyl)-1,3,4-thiadiazol-2-amine |
88743-05-9 | 97% | 5g |
$527 | 2024-07-18 | |
| abcr | AB384343-1 g |
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | 1 g |
€239.00 | 2023-07-19 | ||
| TRC | P228310-1000mg |
5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | 1g |
$ 480.00 | 2022-06-03 | ||
| abcr | AB384343-500mg |
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine; . |
88743-05-9 | 500mg |
€205.00 | 2025-02-13 | ||
| abcr | AB384343-500 mg |
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | 500MG |
€195.40 | 2023-02-20 | ||
| TRC | P228310-500mg |
5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | 500mg |
$ 300.00 | 2022-06-03 | ||
| TRC | P228310-250mg |
5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine |
88743-05-9 | 250mg |
$ 185.00 | 2022-06-03 | ||
| Chemenu | CM527952-1g |
5-(2-(Phenylthio)ethyl)-1,3,4-thiadiazol-2-amine |
88743-05-9 | 97% | 1g |
$*** | 2023-05-29 | |
| abcr | AB384343-1g |
5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine; . |
88743-05-9 | 1g |
€237.00 | 2025-02-13 |
5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine 関連文献
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
88743-05-9 (5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine) 関連製品
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:88743-05-9)5-2-(Phenylthio)ethyl-1,3,4-thiadiazol-2-amine

清らかである:99%
はかる:1g
価格 ($):160.0